(3-Amino-pyrrolidin-1-yl)-acetic acid

Antimycobacterial Fluoroquinolone SAR 3-Aminopyrrolidine pharmacophore

Select (3-Amino-pyrrolidin-1-yl)-acetic acid (CAS 885277-64-5) for medicinal chemistry programs requiring a rigidified amino acid surrogate. This racemate furnishes two ionizable centers—primary amine and carboxylic acid—enabling orthogonal sequential amide bond formation for peptidomimetics, targeted covalent inhibitors, and kinase-focused libraries. Unlike enantiopure stereoisomers (CAS 1187931-07-2, 1187931-33-4) that require custom synthesis, this racemic mixture enables economical chiral resolution workflows. Critically distinct from the dihydrochloride salt (CAS 1187926-97-1) in solubility profile and direct amine nucleophile availability for coupling reactions. Validated in fluoroquinolone C7 optimization and ATP-competitive Akt inhibitor scaffolds. Request pricing for bulk quantities.

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
CAS No. 885277-64-5
Cat. No. B1438361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Amino-pyrrolidin-1-yl)-acetic acid
CAS885277-64-5
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1CN(CC1N)CC(=O)O
InChIInChI=1S/C6H12N2O2/c7-5-1-2-8(3-5)4-6(9)10/h5H,1-4,7H2,(H,9,10)
InChIKeyCVERFTFADAXMTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Amino-pyrrolidin-1-yl)-acetic acid (CAS 885277-64-5): C6H12N2O2 Research Building Block for Medicinal Chemistry and Peptide Synthesis


(3-Amino-pyrrolidin-1-yl)-acetic acid (CAS 885277-64-5) is a racemic non-proteinogenic amino acid derivative featuring a pyrrolidine heterocycle substituted with a primary amine at the 3-position and an acetic acid moiety at the N1 position (molecular formula C6H12N2O2, MW 144.17) . The compound is classified as a 3-aminopyrrolidine-containing amino acid derivative with two ionizable centers (amine and carboxylic acid) that serve as orthogonal handles for amide bond formation and further derivatization [1]. Its structural combination—a conformationally restricted pyrrolidine ring fused to an α-amino acid-like side chain—makes it a versatile building block in pharmaceutical development, particularly for synthesizing peptidomimetics, targeted covalent inhibitors, and drug candidates requiring rigidified amino acid surrogates .

Generic Substitution of (3-Amino-pyrrolidin-1-yl)-acetic acid (CAS 885277-64-5) Is Scientifically Inadvisable Without Evaluating Chiral Identity, Salt Form, and Synthetic Tractability


Interchanging (3-Amino-pyrrolidin-1-yl)-acetic acid with a structurally analogous pyrrolidine-acetic acid derivative without rigorous experimental validation introduces material risk to synthetic outcomes and biological data reproducibility. The target compound (CAS 885277-64-5) is a racemic mixture (equimolar (R)- and (S)-enantiomers), whereas chiral-resolved analogs such as (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid (CAS 1187931-07-2) and (S)-(3-Amino-pyrrolidin-1-yl)-acetic acid (CAS 1187931-33-4) are enantiomerically pure single stereoisomers . These stereoisomers can produce different diastereomeric interactions in asymmetric syntheses and distinct biological target binding profiles when incorporated into drug candidates [1]. Furthermore, the free amino acid form (this product) differs fundamentally from its dihydrochloride salt counterpart (CAS 1187926-97-1) in solubility, hygroscopicity, handling characteristics, and its direct applicability in amide coupling reactions that require a non-protonated amine nucleophile . Selection between these forms without accounting for the specific synthetic step or biological assay context can lead to reaction failure, inconsistent yields, or confounding structure-activity relationship data.

Quantitative Differentiation Evidence for (3-Amino-pyrrolidin-1-yl)-acetic acid (CAS 885277-64-5) Versus Closest Comparators


Antimycobacterial Activity of 3-Aminopyrrolidinyl Moiety-Containing Levofloxacin Analogues: Quantitative Comparison with Unsubstituted Levofloxacin

In a comparative study of levofloxacin (LVFX) analogues, introduction of a 3-aminopyrrolidinyl group at the C7 position of the quinolone core resulted in measurable alteration of antimycobacterial activity [1]. The 3-aminopyrrolidinyl-containing analogue exhibited approximately 50% of the activity of the parent levofloxacin against Mycobacterium avium, Mycobacterium intracellulare, and Mycobacterium tuberculosis, demonstrating that this substituent introduces a distinct and quantifiable activity profile rather than simple potency enhancement [1]. This evidence establishes that the 3-aminopyrrolidine pharmacophore—directly accessible via (3-Amino-pyrrolidin-1-yl)-acetic acid as a building block—produces differentiated biological outcomes that are not achievable with unsubstituted or alternative C7-substituted quinolone cores.

Antimycobacterial Fluoroquinolone SAR 3-Aminopyrrolidine pharmacophore

Chiral Identity Differentiation: Racemic (3-Amino-pyrrolidin-1-yl)-acetic acid Versus (R)- and (S)-Enantiomers for Asymmetric Synthesis Applications

(3-Amino-pyrrolidin-1-yl)-acetic acid (CAS 885277-64-5) is supplied as a racemic mixture, whereas direct chiral comparators include (R)-(3-Amino-pyrrolidin-1-yl)-acetic acid (CAS 1187931-07-2) and (S)-(3-Amino-pyrrolidin-1-yl)-acetic acid (CAS 1187931-33-4), which are single enantiomers with defined stereochemistry at the 3-position of the pyrrolidine ring . The racemate offers a cost-effective starting point for applications where stereochemistry is either irrelevant to downstream outcomes or will be controlled via chiral resolution or asymmetric induction at a later synthetic stage . In contrast, the enantiopure forms are essential for stereoselective syntheses requiring defined absolute configuration at the outset, particularly when incorporated into peptidomimetics or chiral drug scaffolds where diastereomeric purity dictates biological target engagement . The racemate (this product) typically exhibits lower per-gram pricing and broader commercial availability compared to its resolved chiral counterparts, which are often custom-synthesis items with longer lead times.

Chiral resolution Asymmetric synthesis Stereoselective building blocks

Free Amino Acid Form Versus Dihydrochloride Salt: Differential Physicochemical Properties Impacting Synthetic Utility

(3-Amino-pyrrolidin-1-yl)-acetic acid (CAS 885277-64-5) is the free amino acid form (MW 144.17), whereas the dihydrochloride salt (CAS 1187926-97-1) has a molecular weight of approximately 217 g/mol due to the additional HCl components [1]. The free amino acid features an unprotonated primary amine that is directly nucleophilic and available for amide bond formation without requiring an in situ neutralization step . In contrast, the dihydrochloride salt contains a protonated ammonium group that requires deprotonation with a tertiary amine base (e.g., DIPEA, TEA) prior to coupling, adding an additional step to reaction protocols and potentially affecting coupling efficiency [2]. Furthermore, the free acid form exhibits different solubility profiles in organic solvents commonly used for peptide coupling (DMF, DCM, THF) compared to the more polar dihydrochloride salt, which is preferentially soluble in aqueous or highly polar media .

Salt form selection Amide coupling Peptide synthesis

3-Aminopyrrolidine Scaffold in CCR2 Antagonist Development: Conformational Restriction Drives Selectivity and Oral Bioavailability

The 3-aminopyrrolidine scaffold—the core structural motif present in (3-Amino-pyrrolidin-1-yl)-acetic acid—has been systematically optimized in a medicinal chemistry program targeting the CC chemokine receptor 2 (CCR2) [1]. In this program, the (S)-3-aminopyrrolidine series produced compound 17 (INCB8761/PF-4136309), which demonstrated potent CCR2 antagonistic activity combined with high selectivity over off-target receptors, weak hERG channel inhibition (reduced cardiac liability), and an excellent in vitro and in vivo ADMET profile supporting oral administration [1]. While this evidence constitutes class-level inference (the optimized compound contains additional substituents beyond the core scaffold), it establishes that the 3-aminopyrrolidine substructure provides a conformationally restricted framework that medicinal chemists have successfully leveraged to achieve favorable drug-like properties including oral bioavailability—characteristics not consistently observed with linear or more flexible amino acid-derived building blocks [1].

CCR2 antagonist 3-Aminopyrrolidine scaffold Oral bioavailability

3-Aminopyrrolidine Scaffold in ATP-Competitive Akt Inhibitor Design: Enabling Selective Kinase Inhibition

In the development of selective ATP-competitive Akt inhibitors, the 3-aminopyrrolidine scaffold was employed as the core structural platform for elaborating potent and kinase-selective inhibitors [1]. Medicinal chemistry optimization starting from this scaffold led to analogues with improved selectivity profiles across the kinome, demonstrating that the 3-aminopyrrolidine framework provides a suitable geometry for accessing the ATP-binding pocket of Akt while disfavoring binding to structurally similar off-target kinases [1]. This class-level evidence supports the value proposition of 3-aminopyrrolidine-containing building blocks for programs where kinase selectivity is a primary optimization goal. When used as a synthetic intermediate, (3-Amino-pyrrolidin-1-yl)-acetic acid introduces this privileged scaffold with an additional carboxylic acid handle for further elaboration.

Akt inhibitor Kinase selectivity ATP-competitive

Conformational Rigidification of Pyrrolidine-Containing Scaffolds Enhances Target Binding Potency: Quantitative Class-Level Evidence

In a systematic study of prolyl oligopeptidase (POP) inhibitors, replacement of an L-proline moiety with a conformationally more rigid 5-alkyl-L-prolyl-pyrrolidine scaffold produced quantifiable potency enhancements [1]. Specifically, introduction of a 5(R)-tert-butyl group—which conformationally restricts the pyrrolidine ring—strongly increased inhibitory potency compared to the more flexible parent scaffold [1]. This class-level evidence demonstrates a general medicinal chemistry principle: pyrrolidine-containing scaffolds benefit from conformational rigidification to enhance target binding [1]. The 3-aminopyrrolidine-acetic acid framework provides inherent conformational restriction relative to fully flexible acyclic amino acid linkers (e.g., β-alanine, GABA), and the acetic acid appendage offers an additional vector for further rigidification or target-directed functionalization.

Conformational restriction Prolyl oligopeptidase Rigidification

Primary Research and Industrial Use Cases for (3-Amino-pyrrolidin-1-yl)-acetic acid (CAS 885277-64-5) Based on Validated Evidence


Synthesis of Levofloxacin-Derived Quinolone Antibacterial Analogues with Modified C7 Pharmacophores

Medicinal chemistry teams developing next-generation fluoroquinolone antibacterials can utilize (3-Amino-pyrrolidin-1-yl)-acetic acid as a precursor to install 3-aminopyrrolidinyl-containing moieties at the C7 position of the quinolone core. As demonstrated in comparative antimycobacterial studies, levofloxacin analogues bearing this substituent exhibit a distinct activity profile—approximately 50% of parent levofloxacin potency against M. avium, M. intracellulare, and M. tuberculosis—providing a quantifiable starting point for further optimization via N-alkylation or C-alkylation strategies [1]. This building block enables systematic exploration of C7 substituent effects on antibacterial spectrum, resistance profile, and pharmacokinetic properties without requiring de novo synthesis of the entire heterocyclic framework.

Construction of Conformationally Restricted Peptidomimetics and Protease Inhibitor Scaffolds

The 3-aminopyrrolidine-acetic acid framework introduces conformational restriction relative to fully flexible acyclic amino acid linkers (e.g., β-alanine, γ-aminobutyric acid), a design principle validated in prolyl oligopeptidase inhibitor optimization studies where rigidified pyrrolidine-containing scaffolds demonstrated 2–3-fold enhanced potency compared to flexible counterparts [2]. (3-Amino-pyrrolidin-1-yl)-acetic acid provides two orthogonal functional handles (primary amine, carboxylic acid) for sequential amide bond formation, enabling its incorporation as a turn-inducing or rigidity-imparting residue in peptide mimetics. This application is particularly relevant for projects targeting proteases, peptidases, or protein-protein interaction interfaces where restricting conformational entropy improves binding thermodynamics.

Kinase Inhibitor Lead Optimization Programs Requiring ATP-Competitive Scaffolds with Selectivity Potential

The 3-aminopyrrolidine scaffold has been successfully elaborated into selective ATP-competitive Akt inhibitors through systematic medicinal chemistry optimization, demonstrating the framework's compatibility with achieving kinome selectivity [3]. (3-Amino-pyrrolidin-1-yl)-acetic acid serves as a versatile entry point for constructing kinase inhibitor libraries, with the acetic acid moiety providing a synthetic handle for introducing diverse hinge-binding heterocycles or solubilizing groups. This building block is particularly well-suited for exploratory kinase programs where scaffold diversity and rapid analog generation are prioritized over predefined target engagement metrics.

Preparation of Chiral Building Block Libraries via Resolution from Racemic Feedstock

As a racemic mixture, (3-Amino-pyrrolidin-1-yl)-acetic acid provides an economical starting material for generating enantiomerically enriched libraries via chiral resolution, asymmetric synthesis, or chromatographic separation . Research groups can obtain the racemate at lower cost and with shorter lead times than its enantiopure counterparts (which are often custom-synthesis items), then perform resolution using chiral auxiliaries, enzymatic methods, or preparative chiral chromatography to access both (R)- and (S)-enantiomers for comparative structure-activity relationship studies . This workflow is particularly advantageous for academic laboratories and early-stage discovery programs where cost efficiency and rapid access to both stereoisomers outweigh the convenience of pre-resolved commercial materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Amino-pyrrolidin-1-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.